molecular formula C10H12O2 B2738414 2-Methoxy-3-phenylpropanal CAS No. 256229-07-9

2-Methoxy-3-phenylpropanal

Cat. No.: B2738414
CAS No.: 256229-07-9
M. Wt: 164.204
InChI Key: ZDQYLDSAKBNTOZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropanal is an organic compound with the molecular formula C10H12O2 It is an aromatic aldehyde, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (C6H5) attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of iodobenzene with 2-methyl-2-propen-1-ol in the presence of triethylamine and acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microbial biotransformation methods have been explored for the production of optically pure this compound, utilizing specific strains of Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-Methoxy-3-phenylpropanoic acid.

    Reduction: 2-Methoxy-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and phenyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Methoxy-3-phenylpropanoic acid
  • 2-Methoxy-3-phenylpropanol
  • 2-Methyl-3-phenylpropanal

Comparison: 2-Methoxy-3-phenylpropanal is unique due to the presence of both a methoxy group and an aldehyde group on the same moleculeFor instance, 2-Methoxy-3-phenylpropanoic acid is more acidic, while 2-Methoxy-3-phenylpropanol is more prone to oxidation .

Properties

IUPAC Name

2-methoxy-3-phenylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYLDSAKBNTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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